1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Übersicht

Beschreibung

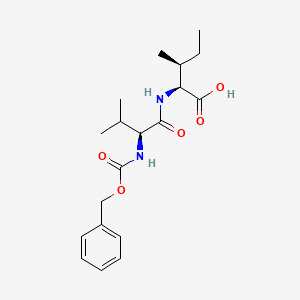

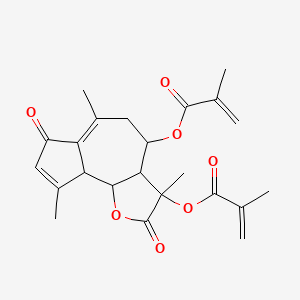

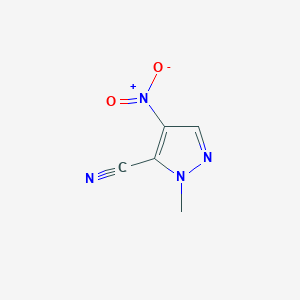

“1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

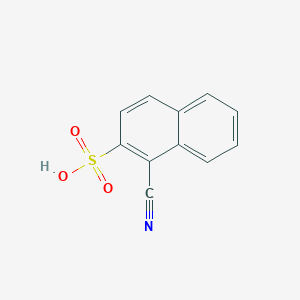

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carbonitrile group at the 5-position .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole showcases the utility of pyrazole derivatives as intermediates in the production of compounds with potential biological activity. These synthesized compounds were investigated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), highlighting the significance of pyrazole derivatives in medicinal chemistry and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).

Antiviral Research

The precursor compound "6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile" was used to prepare novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for evaluation against Herpes Simplex Virus type-1 (HSV-1). This indicates the role of pyrazole carbonitrile derivatives in the synthesis of antiviral agents, demonstrating the compound's relevance in the development of new therapeutic options (Shamroukh et al., 2007).

Catalytic Applications and Green Chemistry

Catalytic applications of nano ionic liquids for the synthesis of pyrazole derivatives underscore the compound's role in promoting environmentally friendly chemical reactions. This research shows how pyrazole carbonitrile derivatives can be synthesized under solvent-free conditions, aligning with green chemistry principles and highlighting the versatility of these compounds in organic synthesis (Zolfigol et al., 2015).

Photophysical and Quantum Chemical Analysis

The study on geometrical isomers of a bio-active pyrazoline derivative encapsulated in β-cyclodextrin nanocavity through photophysical and quantum chemical analysis illustrates the potential of pyrazole derivatives in materials science and sensor applications. The unique solvatochromic response of these isomers offers insights into their behavior in different media, indicating their applicability in developing novel materials with specific optical properties (Mati et al., 2012).

Energetic Materials

The synthesis of polynitro azoxypyrazole-based compounds from pyrazole carbonitriles points to the compound's significance in creating high-performance energetic materials. These compounds exhibit properties such as high thermal stability and detonation performance, making them suitable for applications in explosives and propellants (Yang et al., 2021).

Zukünftige Richtungen

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, and investigating the biological activities of these compounds .

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

Eigenschaften

IUPAC Name |

2-methyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXHRFFZAPFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)